molecular formula C20H27NO3 B13720937 4-(4-Ethynyl-2-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Ethynyl-2-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13720937
M. Wt: 329.4 g/mol
InChI Key: TXRPDQDJLYHCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring, an ethynyl group, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst.

    Attachment of the Phenoxymethyl Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

    Reduction: Reduction reactions can target the piperidine ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alkanes or partially reduced intermediates.

    Substitution: Formation of substituted phenoxymethyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or mechanical strength.

Biology and Medicine

    Drug Development: The compound may serve as a lead compound or intermediate in the synthesis of pharmaceuticals targeting specific biological pathways.

    Biological Probes: It can be used as a probe to study biological processes, particularly those involving the piperidine ring or ethynyl group.

Industry

    Specialty Chemicals: The compound can be used in the production of specialty chemicals with specific applications in coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethynylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: Lacks the methyl group on the phenyl ring.

    4-(4-Methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: Lacks the ethynyl group.

    4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid methyl ester: Has a methyl ester instead of a tert-butyl ester.

Uniqueness

The presence of both the ethynyl and methyl groups on the phenyl ring, along with the tert-butyl ester, makes 4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester unique. These structural features can influence its reactivity, binding properties, and overall functionality in various applications.

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl 4-[(4-ethynyl-2-methylphenoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H27NO3/c1-6-16-7-8-18(15(2)13-16)23-14-17-9-11-21(12-10-17)19(22)24-20(3,4)5/h1,7-8,13,17H,9-12,14H2,2-5H3

InChI Key

TXRPDQDJLYHCFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C)OCC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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